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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzyl alcohol

Cat. No.: B1295448 Get Quote

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides an objective spectroscopic comparison of the synthetic product, 4-
hydroxy-3-nitrobenzyl alcohol, with its precursors, 4-hydroxybenzaldehyde and 4-

nitrobenzaldehyde. The information presented is supported by experimental data and detailed

methodologies to aid in the identification and characterization of these compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-hydroxy-3-
nitrobenzyl alcohol and its precursors. This data is essential for monitoring the progress of

the synthesis and for the structural elucidation of the final product.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)
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Functional Group
4-
Hydroxybenzaldeh
yde

4-
Nitrobenzaldehyde

4-Hydroxy-3-
nitrobenzyl alcohol

O-H Stretch

(Alcohol/Phenol)
3300-3100 (broad) - 3500-3300 (broad)

C-H Stretch

(Aromatic)
3100-3000 3100-3000 3100-3000

C-H Stretch

(Aldehyde)
2850, 2750 2860, 2760 -

C=O Stretch

(Aldehyde)
~1680 ~1705 -

N-O Stretch (Nitro) - ~1530, ~1350 ~1530, ~1350

C-O Stretch

(Alcohol/Phenol)
~1280 - ~1250

Table 2: ¹H NMR Spectroscopic Data (ppm)
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Proton
4-
Hydroxybenzaldeh
yde (DMSO-d₆)

4-
Nitrobenzaldehyde
(CDCl₃)

4-Hydroxy-3-
nitrobenzyl alcohol
(DMSO-d₆)

-CHO ~9.8 ~10.1 -

-CH₂OH - - ~4.5

Aromatic H (ortho to -

OH/-CH₂OH)
~6.9 (d) - ~7.1 (d)

Aromatic H (meta to -

OH/-CH₂OH)
~7.7 (d) ~8.1 (d) ~7.5 (dd)

Aromatic H (ortho to -

NO₂)
- ~8.4 (d) ~8.0 (d)

-OH (Phenolic) ~10.4 (s) - ~10.9 (s)

-OH (Alcoholic) - - ~5.3 (t)

Table 3: ¹³C NMR Spectroscopic Data (ppm)

Carbon
4-
Hydroxybenzaldeh
yde

4-
Nitrobenzaldehyde

4-Hydroxy-3-
nitrobenzyl alcohol

-CHO ~191 ~190 -

-CH₂OH - - ~62

Aromatic C-OH ~162 - ~150

Aromatic C-CHO/-

CH₂OH
~130 ~135 ~133

Aromatic C-H ~116, ~132 ~124, ~130 ~115, ~117, ~126

Aromatic C-NO₂ - ~151 ~138

Aromatic C

(quaternary)
~125 ~140 ~128
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Table 4: UV-Vis Spectroscopic Data (nm)

Compound λmax (Solvent)

4-Hydroxybenzaldehyde ~285 (Isopropanol)[1]

4-Nitrobenzaldehyde ~270 (Ethanol)[2]

4-Hydroxy-3-nitrobenzyl alcohol
Not explicitly found, expected shifts due to

auxochromes

Experimental Protocols
Detailed methodologies for the synthesis of 4-hydroxy-3-nitrobenzyl alcohol and the

acquisition of the supporting spectroscopic data are provided below.

Synthesis of 4-Hydroxy-3-nitrobenzyl alcohol
The synthesis is a two-step process involving the nitration of 4-hydroxybenzaldehyde followed

by the reduction of the resulting 4-hydroxy-3-nitrobenzaldehyde.

Step 1: Nitration of 4-Hydroxybenzaldehyde to 4-Hydroxy-3-nitrobenzaldehyde

Materials: 4-hydroxybenzaldehyde, concentrated sulfuric acid, fuming nitric acid, crushed

ice, tert-butyl methyl ether, 5% sodium bicarbonate solution, anhydrous sodium sulfate,

toluene, petroleum ether.

Procedure:

In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic

stirrer, add 89 mL of concentrated sulfuric acid.

Cool the flask in an ice bath. Slowly add 45 mL of fuming nitric acid to the sulfuric acid

while stirring, ensuring the temperature remains below 10°C.

To the cooled nitrating mixture, add 10.6 g of 4-hydroxybenzaldehyde dropwise from the

addition funnel, maintaining the internal temperature between 5°C and 15°C.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature overnight.

Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.

The precipitated product is collected by suction filtration and washed with cold water.

The crude product is dissolved in tert-butyl methyl ether and washed with a 5% sodium

bicarbonate solution.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated.

The resulting solid can be further purified by recrystallization from a toluene/petroleum

ether mixture.

Step 2: Reduction of 4-Hydroxy-3-nitrobenzaldehyde to 4-Hydroxy-3-nitrobenzyl alcohol

Materials: 4-hydroxy-3-nitrobenzaldehyde, sodium borohydride (NaBH₄), ethanol, deionized

water.

Procedure:

Dissolve 1.5 g of 4-hydroxy-3-nitrobenzaldehyde in 15 mL of ethanol in a flask. Gentle

warming may be required.

In small portions over 5 minutes, add 0.75 g of sodium borohydride to the solution while

stirring.

After the addition is complete, continue to warm the solution gently for 30 minutes.

Allow the reaction mixture to cool to room temperature.

Slowly add deionized water to quench the excess sodium borohydride.

The product can be extracted with a suitable organic solvent (e.g., ethyl acetate) and the

organic layer is then washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure to yield the crude product.
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Purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis Protocols
FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared

spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total

Reflectance (ATR) accessory. The spectral range is typically 4000-400 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz

spectrometer. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with

tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per

million (ppm) relative to TMS.

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis

spectrophotometer. Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol,

methanol, or isopropanol) and the absorbance is measured over a range of wavelengths,

typically from 200 to 800 nm.

Visualization of the Synthetic Pathway
The following diagram illustrates the two-step synthesis of 4-hydroxy-3-nitrobenzyl alcohol
from its precursor, 4-hydroxybenzaldehyde.

4-Hydroxybenzaldehyde 4-Hydroxy-3-nitrobenzaldehyde

HNO₃, H₂SO₄

(Nitration) 4-Hydroxy-3-nitrobenzyl alcohol

NaBH₄, Ethanol
(Reduction)

Click to download full resolution via product page

Caption: Synthetic pathway of 4-hydroxy-3-nitrobenzyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1295448#spectroscopic-comparison-of-4-hydroxy-3-
nitrobenzyl-alcohol-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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